4-(4-Methylphenyl)sulfonyldisulfanylmorpholine
Overview
Description
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine is a chemical compound with the molecular formula C11H15NO3S3 and a molecular weight of 305.437 g/mol . It is known for its unique structure, which includes a morpholine ring and a sulfonyldisulfanyl group attached to a 4-methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base, followed by oxidation to form the disulfide bond . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The sulfonyldisulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Methylphenyl)sulfonyldisulfanylmorpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine exerts its effects involves the interaction of its sulfonyldisulfanyl group with various molecular targets. This group can form disulfide bonds with thiol-containing molecules, affecting the structure and function of proteins and enzymes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylphenyl)sulfonyldisulfanylmorpholine include:
4,4’-Dithiodimorpholine: Another disulfide-containing morpholine derivative with similar chemical properties.
Morpholino p-toluenesulfonyl disulfide: A compound with a similar structure but different substituents on the aromatic ring.
Bis(toluene-4-sulfonyl)disulfide: A related disulfide compound with two sulfonyl groups attached to toluene rings.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonyldisulfanyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S3/c1-10-2-4-11(5-3-10)18(13,14)17-16-12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLOHCOQTDUBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SSN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318788 | |
Record name | 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84655-87-8 | |
Record name | NSC336024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-Methylbenzene-1-sulfonyl)disulfanyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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